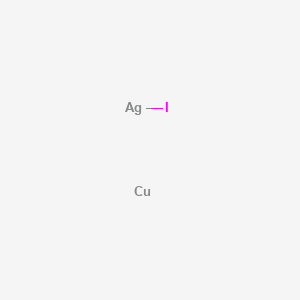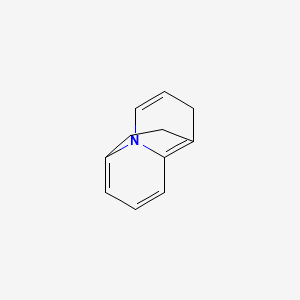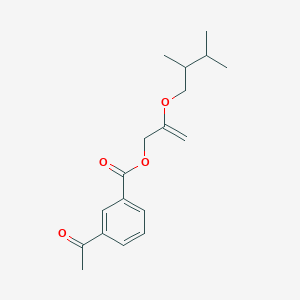
3-(Methylcarbamoyl)oxirane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylcarbamoyl)oxirane-2-carboxylic acid is an organic compound with the molecular formula C5H7NO4 It is a derivative of oxirane, featuring a methylcarbamoyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylcarbamoyl)oxirane-2-carboxylic acid typically involves the reaction of oxirane with a carboxylic acid in the presence of a tertiary amine catalyst. The reaction proceeds through a ring-opening mechanism, where the oxirane ring is opened by the nucleophilic attack of the carboxylate anion, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and reaction optimization techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylcarbamoyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while nucleophilic substitution reactions can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methylcarbamoyl)oxirane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of resins, coatings, and other industrial materials
Wirkmechanismus
The mechanism of action of 3-(Methylcarbamoyl)oxirane-2-carboxylic acid involves the nucleophilic attack on the oxirane ring, leading to ring-opening and subsequent formation of various products. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyloxirane-2-carboxylic acid: A closely related compound with similar chemical properties.
2-Oxiranecarboxylic acid, 3-methyl: Another similar compound with slight variations in structure.
(E)-2,3-Epoxybutanoic acid: A compound with an epoxide group and carboxylic acid functionality.
Uniqueness
3-(Methylcarbamoyl)oxirane-2-carboxylic acid is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
742650-26-6 |
|---|---|
Molekularformel |
C5H7NO4 |
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
3-(methylcarbamoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-6-4(7)2-3(10-2)5(8)9/h2-3H,1H3,(H,6,7)(H,8,9) |
InChI-Schlüssel |
XRWBMKPICGOVLE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1C(O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)

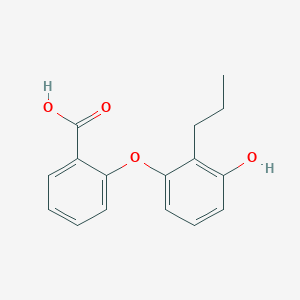
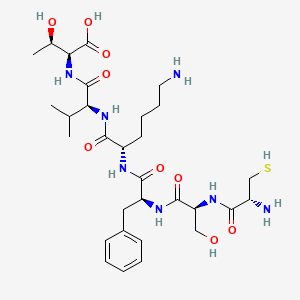
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)
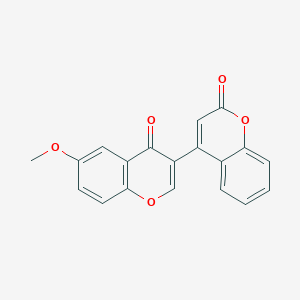

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
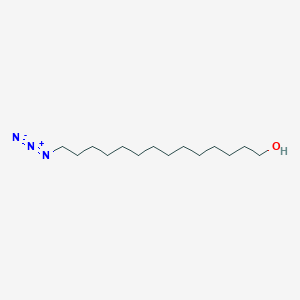
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
